Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate

Description

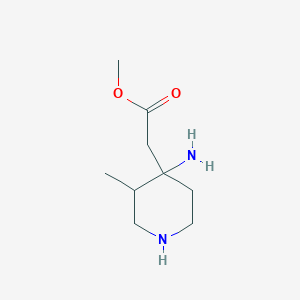

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate is a piperidine-derived compound featuring a methyl ester group and a 4-amino-3-methyl-substituted piperidine ring. This structure combines a bicyclic amine system with an ester functionality, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate |

InChI |

InChI=1S/C9H18N2O2/c1-7-6-11-4-3-9(7,10)5-8(12)13-2/h7,11H,3-6,10H2,1-2H3 |

InChI Key |

CNQVOMVWMQBGTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate typically involves the reaction of 4-amino-3-methylpiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Ethyl 2-(piperidin-4-yl)acetate: Differs by replacing the 4-amino-3-methylpiperidine core with a simpler piperidine ring and an ethyl ester group.

- Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate: Features a hydroxyl group instead of an amino group at the 4-position. This substitution decreases basicity and may reduce interaction with biological targets requiring protonable amines .

- 2,2,6,6-Tetramethylpiperidin-4-yl acetate : Contains four methyl groups on the piperidine ring, increasing hydrophobicity and steric bulk. This structural difference limits conformational flexibility and may hinder binding to enzymes or receptors .

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : Incorporates a thietan-containing pyrimidine moiety, diverging significantly from the piperidine core. This compound’s sulfur-based heterocycle enhances electrophilicity, making it more reactive in cross-coupling reactions .

Physicochemical Properties

*Estimated values based on structural analogs.

Research Findings

- Steric Effects: The 3-methyl group in the target compound introduces steric hindrance, which may improve metabolic stability by shielding the amino group from oxidative enzymes .

- Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters in vivo, suggesting shorter half-lives for the target compound compared to Ethyl 2-(piperidin-4-yl)acetate .

- Hydrogen-Bonding Capacity: The amino group in the target compound increases hydrogen-bond acceptor/donor counts (TPSA: ~50 Ų), enhancing solubility and target binding compared to hydroxyl or tetramethyl analogs .

Biological Activity

Methyl 2-(4-amino-3-methylpiperidin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by data tables and findings from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetic acid derivatives. The process can be optimized to yield high purity and yield rates. For instance, a common method involves using an acyl chloride in the presence of a base to facilitate the formation of the acetate group.

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 0.5 | Induction of apoptosis and cell cycle arrest |

| MCF7 (Breast Cancer) | 1.2 | Inhibition of cell migration |

The compound was shown to induce apoptosis in A375 cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells . Furthermore, it was observed that this compound caused G2/M phase arrest, leading to reduced cell proliferation .

2. Mechanistic Insights

The biological activity of this compound is linked to its interaction with specific signaling pathways. Notably, it has been reported to inhibit the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. This inhibition leads to decreased expression of matrix metalloproteinases (MMPs), particularly MMP-9, which is associated with cancer metastasis .

Case Study 1: Melanoma Treatment

In a preclinical study involving nude mice bearing A375 tumor xenografts, treatment with this compound resulted in a dose-dependent reduction in tumor size. Histological analysis revealed significant apoptosis within tumor tissues, confirming the compound's potential as an anticancer agent .

Case Study 2: Breast Cancer

A separate investigation into breast cancer models indicated that this compound not only inhibited cell growth but also reduced migration capabilities of MCF7 cells. The study utilized wound healing assays to demonstrate that treated cells exhibited impaired migratory behavior compared to control groups .

Safety and Toxicity

Toxicity assessments have shown that this compound has a favorable safety profile in vivo. No significant adverse effects were noted at therapeutic doses, suggesting its potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.